molecular formula C23H21F3N6O B12633280 Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Cat. No.: B12633280
M. Wt: 454.4 g/mol
InChI Key: YVAULFLSAZOSGT-UHFFFAOYSA-N
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Description

Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- is a complex organic compound with the molecular formula C23H21F3N6O. It is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be used to modify the imidazo[1,5-a]pyrazine ring, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for substitution reactions: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazo[1,5-a]pyrazine ring system is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the imidazo[1,5-a]pyrazine ring system with the trifluoromethylphenyl group imparts distinct chemical and biological properties to Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N’-[3-(trifluoroMethyl)phenyl]-. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21F3N6O

Molecular Weight

454.4 g/mol

IUPAC Name

1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H21F3N6O/c1-13(2)21-31-18(19-20(27)28-10-11-32(19)21)14-6-8-16(9-7-14)29-22(33)30-17-5-3-4-15(12-17)23(24,25)26/h3-13H,1-2H3,(H2,27,28)(H2,29,30,33)

InChI Key

YVAULFLSAZOSGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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